N-(1,2,2,6,6-Pentamethyl-piperidin-4-yl)-4-tetrazol-1-yl-benzamide
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Overview
Description
N-(1,2,2,6,6-PENTAMETHYLPIPERIDIN-4-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a piperidine ring substituted with five methyl groups and a benzamide moiety linked to a tetrazole ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,2,6,6-PENTAMETHYLPIPERIDIN-4-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of the piperidine and tetrazole intermediates. One common route includes:
Synthesis of 1,2,2,6,6-Pentamethylpiperidine: This can be achieved through the alkylation of piperidine with methyl iodide in the presence of a strong base like sodium hydride.
Formation of 4-(1H-1,2,3,4-Tetrazol-1-yl)benzoic acid: This involves the cyclization of 4-aminobenzoic acid with sodium azide under acidic conditions.
Coupling Reaction: The final step involves coupling the piperidine and tetrazole intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,2,2,6,6-PENTAMETHYLPIPERIDIN-4-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
N-(1,2,2,6,6-PENTAMETHYLPIPERIDIN-4-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-(1,2,2,6,6-PENTAMETHYLPIPERIDIN-4-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- N-(1,2,2,6,6-Pentamethylpiperidin-4-yl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide
- N-(1,2,2,6,6-Pentamethylpiperidin-4-yl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide
Uniqueness
N-(1,2,2,6,6-PENTAMETHYLPIPERIDIN-4-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE stands out due to its unique combination of a highly substituted piperidine ring and a tetrazole-linked benzamide moiety
Properties
Molecular Formula |
C18H26N6O |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(1,2,2,6,6-pentamethylpiperidin-4-yl)-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H26N6O/c1-17(2)10-14(11-18(3,4)23(17)5)20-16(25)13-6-8-15(9-7-13)24-12-19-21-22-24/h6-9,12,14H,10-11H2,1-5H3,(H,20,25) |
InChI Key |
OZLAXTVLBIFFSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)NC(=O)C2=CC=C(C=C2)N3C=NN=N3)C |
Origin of Product |
United States |
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